3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide
Overview
Description
3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide is a synthetic organic compound characterized by a cyclopentyl group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate electrophile.
Coupling to Form the Final Product: The final step involves coupling the thiazole derivative with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated thiazole derivatives.
Scientific Research Applications
3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s properties can be utilized in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study the interactions of thiazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and the cyclopentyl group could play crucial roles in binding to the target site, while the propanamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide
- 3-cyclopentyl-N-(2-methylphenyl)propanamide
- 3-cyclopentyl-N-(4-methoxybenzyl)propanamide
Uniqueness
3-cyclopentyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide is unique due to the presence of the thiazole ring and the methylthio group, which are not commonly found together in similar compounds. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-cyclopentyl-N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-22-18-20-16(14-9-3-2-4-10-14)17(23-18)19-15(21)12-11-13-7-5-6-8-13/h2-4,9-10,13H,5-8,11-12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGIKCZQCKRZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)CCC2CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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